An In-depth Technical Guide to 3-Phenylazetidin-3-ol Hydrochloride
An In-depth Technical Guide to 3-Phenylazetidin-3-ol Hydrochloride
CAS Number: 550370-15-5
This technical guide provides a comprehensive overview of 3-Phenylazetidin-3-ol hydrochloride, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering available data on its chemical properties, synthesis, potential biological activity, and safety protocols.
Chemical and Physical Properties
3-Phenylazetidin-3-ol hydrochloride is a white solid organic compound.[1] While detailed experimental data for its physical properties are not widely published, the following table summarizes its key chemical identifiers.
| Property | Value | Reference |
| CAS Number | 550370-15-5 | [2] |
| Molecular Formula | C₉H₁₂ClNO | [2] |
| Molecular Weight | 185.65 g/mol | [2] |
| Synonyms | 3-Hydroxy-3-phenylazetidine hydrochloride, 3-Phenylazetidin-3-ol HCl | [2] |
| Storage Conditions | Room temperature, sealed in a dry environment | [2] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 3-Phenylazetidin-3-ol hydrochloride is not published, a general and plausible synthetic route can be inferred from methods used for similar azetidine derivatives. A common approach involves the reaction of a suitable epoxide with an amine, followed by cyclization and deprotection steps.
One potential synthetic pathway is the reaction of styrene and bromoacetone in ether, followed by a reaction with azetidine and subsequent treatment with hydrochloric acid to yield the final hydrochloride salt.[2]
General Experimental Protocol for Synthesis of Azetidin-3-ol Derivatives
The following is a generalized protocol based on the synthesis of a related compound, 3-hydroxyazetidine hydrochloride, which can be adapted for the synthesis of the 3-phenyl derivative.
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Ring Opening of Epoxide: A substituted epoxide is reacted with a protected amine (e.g., benzylamine) in a suitable solvent.[3]
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Cyclization: The resulting amino alcohol undergoes an intramolecular cyclization to form the azetidine ring. This step is often facilitated by a base.[3]
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Deprotection: The protecting group on the nitrogen atom is removed. For a benzyl group, this is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon).[3]
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Salt Formation: The free base of the azetidinol is treated with a solution of hydrochloric acid to form the hydrochloride salt.
Characterization Data
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¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the hydrogen atoms.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
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FTIR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present, such as the hydroxyl (-OH) and amine (N-H) groups.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Biological Activity and Potential Applications
The azetidine scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. While the specific biological profile of 3-Phenylazetidin-3-ol hydrochloride is not extensively documented, research on structurally related molecules suggests potential interactions with monoamine transporters.
Monoamine Transporter Inhibition
Derivatives of 3-phenylazetidin-3-ol have shown affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] These transporters are crucial for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.
The table below presents binding affinity data (Ki values) for a structurally related compound, demonstrating the potential of this chemical class to interact with monoamine transporters.
| Compound (Analogue) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| Compound 9b | 2.29 | 78.4 | 155 | [3] |
| Compound 9d | 1.55 | 14.1 | 259 | [3] |
Note: This data is for structurally related piperidine-based compounds and should be considered indicative of the potential activity of 3-phenylazetidin-3-ol derivatives, not as direct data for the specified compound.
Drug Development Intermediate
3-Phenylazetidin-3-ol hydrochloride serves as a valuable building block in the synthesis of more complex molecules for drug discovery and development.[2] Its rigid four-membered ring can impart unique conformational constraints on a molecule, which can be advantageous for optimizing binding to a biological target.
Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of an azetidinol hydrochloride derivative.
Caption: A generalized workflow for the synthesis and purification of azetidinol hydrochloride derivatives.
Potential Mechanism of Action
Based on data from related compounds, a potential mechanism of action for derivatives of 3-Phenylazetidin-3-ol could involve the inhibition of monoamine reuptake at the presynaptic terminal.
Caption: Inhibition of monoamine reuptake by a 3-phenylazetidin-3-ol derivative.
Safety and Handling
For 3-Phenylazetidin-3-ol hydrochloride and related compounds, standard laboratory safety precautions should be observed.[4]
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[4]
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood.[4]
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First Aid:
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place.[2]
It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before handling.
References
- 1. rsc.org [rsc.org]
- 2. chembk.com [chembk.com]
- 3. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
